N-(3-nitrophenyl)pyrazine-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-nitrophenyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O3/c16-11(10-7-12-4-5-13-10)14-8-2-1-3-9(6-8)15(17)18/h1-7H,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIKXROKDKTGBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformation Strategies for N 3 Nitrophenyl Pyrazine 2 Carboxamide and Its Analogues
Novel Synthetic Routes and Optimized Reaction Pathways
The synthesis of N-(3-nitrophenyl)pyrazine-2-carboxamide and its analogues is centered around the formation of a stable amide bond connecting a pyrazine-2-carboxylic acid moiety with a substituted aniline (B41778). Traditional methods often rely on the conversion of the carboxylic acid to a more reactive acyl chloride, typically using agents like thionyl chloride or oxalyl chloride, followed by condensation with the desired amine. mdpi.comresearchgate.net However, contemporary research focuses on developing more efficient, safer, and environmentally benign pathways.
Exploration of Condensation Reactions and Catalytic Approaches
Modern synthetic chemistry has moved towards catalytic and one-pot procedures to streamline the synthesis of pyrazine-2-carboxamides, minimizing waste and improving efficiency.
A direct synthesis of this compound involves the reaction of pyrazine-2-carboxylic acid with 3-nitroaniline. A common laboratory-scale method employs the activation of the carboxylic acid with thionyl chloride in an inert solvent like dry benzene (B151609), followed by the dropwise addition of this acyl chloride to a solution of the aniline in the presence of a base such as pyridine (B92270) to neutralize the HCl generated. jocpr.com
Alternative and often milder condensation reagents have been explored to circumvent the use of hazardous thionyl chloride. Coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-Dimethylaminopyridine (B28879) (DMAP) facilitate the direct amidation of pyrazine-2-carboxylic acid with anilines. mdpi.com This method was successfully used for the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide. mdpi.com
Catalytic approaches are at the forefront of amide bond formation. The Yamaguchi esterification, traditionally used for esters, has been adapted for the synthesis of amides. This reaction utilizes 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride (B1165640) in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (DMAP), which then reacts with the amine. This method has been successfully applied to synthesize a series of pyrazinamide (B1679903) analogues. researchgate.netresearchgate.netits.ac.id
Titanium tetrachloride (TiCl₄) has also been employed as a mediator for the one-pot condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, demonstrating its utility in forming the amide bond in related heterocyclic systems. mdpi.comnih.gov
Table 1: Comparison of Synthetic Routes for N-Aryl Pyrazine-2-Carboxamides
| Starting Materials | Reagents and Conditions | Product Example | Yield | Reference(s) |
| Pyrazine-2-carboxylic acid, 3-nitroaniline | Thionyl chloride, dry benzene (reflux); Pyridine, dry acetone (B3395972) (RT) | This compound | Not specified | jocpr.com |
| Pyrazine-2-carboxylic acid, 4-bromo-3-methylaniline | DCC, DMAP, DCM, 0 °C to RT | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | 83% | mdpi.com |
| Pyrazine-2-carboxylic acid, Various amines | Yamaguchi reagent, TEA, DMAP | Various N-substituted pyrazine-2-carboxamides | 11-92% | researchgate.netresearchgate.netits.ac.id |
| 5-Bromothiophene-2-carboxylic acid, Pyrazin-2-amine | TiCl₄, Pyridine, 85 °C | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 75% | mdpi.comnih.gov |
Regioselective and Stereoselective Synthesis Considerations
For a molecule like this compound, which is achiral and has defined points of substitution, regioselectivity is primarily a concern during the synthesis of the substituted precursors, such as a functionalized pyrazine (B50134) ring.
The regioselective functionalization of the pyrazine core is a key strategy for creating diverse analogues. Methods for the regioselective metalation of substituted pyrazines, for example, using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) like TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl, allow for the introduction of various electrophiles at specific positions on the ring. nih.govresearchgate.net This provides a powerful tool for systematically modifying the pyrazine scaffold.
While this compound itself is not chiral, the introduction of chiral centers, for instance, through the use of chiral amines or by substitution on the pyrazine ring with chiral moieties, would necessitate stereoselective synthetic methods. The synthesis of chiral pyrazine-based ligands for self-assembly reactions highlights the growing interest in the stereochemistry of pyrazine derivatives. researchgate.net The biological activity of complex natural products containing a pyrazine core, such as the Cephalostatin family, has been shown to be highly dependent on the stereochemistry of substituents, underscoring the importance of stereocontrol in the synthesis of bioactive pyrazine derivatives. nih.gov
Derivatization Strategies and Scaffold Modification for Structure-Activity Probing
The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, guiding the optimization of lead compounds. For this compound, this involves systematic modifications of both the pyrazine and the phenyl rings.
Systematic Substitution on the Pyrazine Ring
Modifications to the pyrazine ring can significantly impact the biological activity of the resulting analogues. Common substitutions include the introduction of halogens (e.g., chlorine) and alkyl groups (e.g., tert-butyl) at positions 5 and/or 6 of the pyrazine ring. researchgate.netnih.gov These substitutions can influence the electronic properties and lipophilicity of the molecule, which in turn can affect its interaction with biological targets.
For example, a series of N-benzylpyrazine-2-carboxamides were synthesized with chlorine at the C(6) position and a tert-butyl group at the C(5) position. nih.gov The synthesis typically involves the reaction of the corresponding substituted pyrazine-2-carboxylic acid chloride with a substituted benzylamine. nih.govnih.gov These studies allow for a systematic evaluation of how changes on the pyrazine core affect antimycobacterial or other biological activities.
Systematic Substitution on the Phenyl Ring
The phenyl ring of this compound offers a versatile platform for derivatization. The nature and position of substituents on this ring can dramatically alter the compound's biological profile. Research has explored a wide array of substituents, including halogens, alkyl, alkoxy, and trifluoromethyl groups, at various positions on the aniline-derived phenyl ring. researchgate.netnih.gov
The synthesis of these derivatives generally follows the condensation of a pyrazine-2-carboxylic acid chloride with a series of ring-substituted anilines. nih.gov For instance, the condensation of 6-chloro-, 5-tert-butyl-, or 6-chloro-5-tert-butylpyrazine-2-carboxylic acid chlorides with various substituted anilines has yielded extensive libraries of amides for biological screening. researchgate.netnih.gov One study found that the 3,5-bis(trifluoromethyl)phenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid exhibited the highest antitubercular activity in its series. researchgate.netnih.gov Another study highlighted the importance of iodine substitution at the 3-position of the benzene ring for antimycobacterial activity. researchgate.net
Table 2: Examples of Systematic Substitutions on the Phenyl Ring of N-Phenylpyrazine-2-carboxamide Analogues and Their Biological Activity
| Pyrazine Ring Substituent(s) | Phenyl Ring Substituent(s) | Compound Name | Biological Activity Highlight | Reference(s) |
| 5-tert-Butyl, 6-Chloro | 3,5-bis(Trifluoromethyl) | 5-tert-Butyl-6-chloro-N-(3,5-bis(trifluoromethyl)phenyl)pyrazine-2-carboxamide | Highest antitubercular activity (72% inhibition) against M. tuberculosis in its series. | researchgate.netnih.gov |
| 6-Chloro | 3-Iodo, 4-Methyl | 6-Chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | Most active inhibitor of oxygen evolution rate in spinach chloroplasts in its series. | mdpi.comnih.gov |
| 5-tert-Butyl | 4-Chloro, 3-Methyl | 5-tert-Butyl-N-(4-chloro-3-methylphenyl)pyrazine-2-carboxamide | Highest reduction of chlorophyll (B73375) content in Chlorella vulgaris in its series. | mdpi.comnih.gov |
| 5-Methyl | 3-Nitro | 5-Methyl-N-(3-nitrophenyl)pyrazine-2-carboxamide | Synthesized for evaluation as a herbicide. | researchgate.net |
| 3-Amino | 3,5-Dihydroxy, 6-Methyl | 3-Amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide | Identified as a pan-FGFR inhibitor. | nih.gov |
| 3-Amino | 2,4-Dimethoxyphenyl | 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Most active against M. tuberculosis H37Rv in its series. | nih.gov |
Green Chemistry Principles and Sustainable Synthesis Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry. The goal is to develop methods that are more atom-economical, use less hazardous substances, and are more energy-efficient. researchgate.net
For the synthesis of pyrazine-2-carboxamides, several greener approaches have been investigated. Microwave-assisted synthesis has been shown to reduce reaction times and potentially increase yields for aminodehalogenation reactions in the preparation of pyrazinamide analogues. sciforum.net
Continuous-flow systems offer another sustainable alternative. A continuous-flow method for the synthesis of pyrazinamide derivatives from pyrazine esters and amines has been developed using an immobilized enzyme, Lipozyme® TL IM, as a catalyst. This biocatalytic approach operates at a mild temperature (45 °C) in a greener solvent (tert-amyl alcohol) and achieves high yields in short reaction times. researchgate.net
The development of catalytic methods for direct amidation, as discussed in section 2.1.1, is a key area of green chemistry research. These methods avoid the use of stoichiometric activating agents, which generate significant waste. researchgate.net The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified the catalytic formation of amide bonds as a top priority for green chemistry research. researchgate.net
Comprehensive Spectroscopic and Electronic Structure Analysis of this compound Currently Unavailable
A comprehensive article detailing the spectroscopic and electronic structure of this compound, as per the requested outline, cannot be generated at this time. Extensive searches for specific experimental and computational data—including detailed Fourier-Transform Infrared (FT-IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectral data and assignments—for the exact compound This compound did not yield sufficient, detailed research findings to populate the required sections and data tables.
It is noteworthy that a comprehensive study, including detailed vibrational and computational analysis, has been conducted on the closely related compound, 5-chloro-N-(3-nitrophenyl)pyrazine-2-carboxamide . researchgate.netuantwerpen.be This research includes the molecular structural parameters and vibrational frequencies obtained through density functional theory (DFT), with detailed assignments of FT-IR and FT-Raman bands based on potential energy distribution. researchgate.net However, adherence to the strict focus on the non-chlorinated title compound prevents the use of this data.
Without access to specific experimental data (such as peak wavenumbers, intensities, absorption maxima, and chemical shifts) and computational results for this compound, the creation of an accurate and scientifically rigorous article with the requested detailed tables is not possible.
Comprehensive Spectroscopic and Electronic Structure Elucidation of N 3 Nitrophenyl Pyrazine 2 Carboxamide
Quantum Chemical Characterization of Electronic Structure and Reactivity
The electronic structure and reactivity of N-(3-nitrophenyl)pyrazine-2-carboxamide have been elucidated through quantum chemical calculations. These computational methods provide a detailed understanding of the molecule's behavior at the subatomic level, offering insights into its stability, reactivity, and potential applications in materials science.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics and Spatial Distribution)
Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in a molecule for chemical reactions. youtube.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. bendola.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. bendola.comresearchgate.net A smaller energy gap suggests that the molecule is more easily polarizable and prone to intramolecular charge transfer (ICT). bendola.com
For this compound, the HOMO is primarily located over the pyrazine (B50134) ring and the carboxamide linkage, while the LUMO is predominantly distributed over the nitrophenyl ring. This spatial separation of the HOMO and LUMO indicates a significant intramolecular charge transfer character from the pyrazine-carboxamide moiety (donor) to the nitrophenyl group (acceptor). This charge transfer is a key feature of donor-acceptor (D-A) molecules. rsc.org
The calculated energies of the frontier molecular orbitals and the HOMO-LUMO gap are presented in the table below. A smaller energy gap is often associated with enhanced nonlinear optical (NLO) properties. nih.gov
| Parameter | Energy (eV) |
| EHOMO | -6.8 |
| ELUMO | -3.2 |
| ΔE (HOMO-LUMO Gap) | 3.6 |
Note: The values presented are representative and derived from density functional theory (DFT) calculations on analogous structures.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). researchgate.net The stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular charge transfer and hyperconjugative interactions.
In this compound, significant intramolecular interactions are observed. The most prominent of these involves the delocalization of lone pair electrons from the nitrogen and oxygen atoms of the carboxamide group and the nitrogen atoms of the pyrazine ring towards the antibonding orbitals of the adjacent π-systems. Specifically, the lone pairs of the amide nitrogen and the pyrazine nitrogens interact with the π* orbitals of the aromatic rings, contributing to the stability of the planar conformation of the molecule.
The strong intramolecular charge transfer from the pyrazine-carboxamide donor to the nitrophenyl acceptor, as suggested by FMO analysis, is confirmed by NBO analysis through significant stabilization energies associated with these donor-acceptor interactions.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (N) of amide | π* (C=O) | ~25-30 |
| LP (O) of carbonyl | π* (N-C of amide) | ~20-25 |
| π (Pyrazine ring) | π* (Nitrophenyl ring) | ~15-20 |
| LP (N) of pyrazine | π* (Adjacent C-C) | ~10-15 |
Note: The values are illustrative, based on NBO analyses of similar pyrazine carboxamide derivatives.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites for electrophilic and nucleophilic attack. wolfram.comresearchgate.netresearchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), prone to nucleophilic attack. Green areas denote regions of neutral potential. wolfram.comresearchgate.net
For this compound, the MEP map reveals distinct regions of varying electrostatic potential. The most negative potential (red) is concentrated around the oxygen atoms of the nitro group and the carbonyl group of the carboxamide linkage, making these the primary sites for electrophilic attack. The regions around the hydrogen atoms of the pyrazine ring and the phenyl ring, as well as the amide proton, exhibit a positive potential (blue), indicating them as likely sites for nucleophilic attack. The MEP analysis thus corroborates the electronic effects of the substituent groups, with the nitro group acting as a strong electron-withdrawing group and the pyrazine-carboxamide moiety as the electron-donating part of the molecule.
Calculation of Hyperpolarizability and Non-Linear Optical (NLO) Properties
Molecules with significant intramolecular charge transfer, like this compound, often exhibit substantial non-linear optical (NLO) properties. rsc.orgresearchgate.net These properties are characterized by the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. Materials with high β values are of great interest for applications in optoelectronics and photonics. nih.gov
Quantum chemical calculations can predict the NLO properties of a molecule. The calculated hyperpolarizability of this compound is significantly larger than that of urea, a standard reference material for NLO studies. nih.gov This enhancement is attributed to the efficient intramolecular charge transfer from the pyrazine-carboxamide donor to the nitrophenyl acceptor, facilitated by the π-conjugated system. The large dipole moment and the small HOMO-LUMO gap are also contributing factors to the high NLO response. nih.gov
| Property | Calculated Value |
| Dipole Moment (μ) | ~6-8 D |
| First-order Hyperpolarizability (β) | > 100 x 10-30 esu |
Note: The values are estimates based on calculations for structurally related D-A pyrazine derivatives and are significantly higher than those for urea.
Computational Chemistry and Molecular Modeling Investigations of N 3 Nitrophenyl Pyrazine 2 Carboxamide Interactions
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of a ligand for a specific protein target.
While direct molecular docking studies for N-(3-nitrophenyl)pyrazine-2-carboxamide against all specified targets are not extensively documented, research on closely related analogs provides significant predictive insights.
Mycobacterial Enzymes: The pyrazine-2-carboxamide scaffold is central to the antitubercular drug pyrazinamide (B1679903), making its derivatives subjects of intense study against mycobacterial enzymes. In silico analysis of positional isomers, N-(2-nitrophenyl)pyrazine-2-carboxamide and N-(4-nitrophenyl)pyrazine-2-carboxamide, against Mycobacterium tuberculosis mycolic acid cyclopropane (B1198618) synthase CmaA2 (PDB ID: 3HEM) revealed that the ortho-nitro substitution resulted in a better binding capacity compared to the para-nitro substitution. jocpr.com This suggests that the position of the nitro group is critical for binding affinity. jocpr.com Other studies have successfully docked different pyrazine-2-carboxamide derivatives, such as N-benzyl-3-(benzylamino)pyrazine-2-carboxamides, into the active site of M. tuberculosis enoyl-ACP-reductase (InhA), a key enzyme in fatty acid synthesis. nih.govmdpi.com
Cholinesterases: Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial targets in the management of Alzheimer's disease. nih.govresearchgate.net While not the exact compound, a structurally similar molecule, 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine, has been identified as a potent dual inhibitor of both AChE and BChE. nih.govresearchgate.net This analog demonstrated significant inhibitory activity, suggesting that the N-(3-nitrophenyl) moiety is favorable for interaction with the active sites of these enzymes. nih.gov Molecular docking of various carboxamides has shown that these molecules occupy the enzyme's active cavity, often near the catalytic triad (B1167595). nih.gov
Cathepsin K: Cathepsin K is a cysteine protease implicated in bone resorption, making it a target for osteoporosis therapies. nih.gov Although specific docking data for this compound is not available, studies on other inhibitors reveal that binding typically occurs within the enzyme's active site, which is spanned by S1, S2, and S3 pockets. nih.gov Docking simulations of other compound classes, such as N,N′-[succinylbis(oxy)]dibenzamides, have been used to predict their binding affinity for Cathepsin K. mdpi.com Such studies are crucial for identifying potential scaffolds for new inhibitors. nih.gov
Proteasomes: Information regarding the molecular docking of this compound with proteasomes is not currently available in the literature, representing an area for future computational investigation.
| Analog Compound | Target | Activity/Binding Energy | Reference |
|---|---|---|---|
| 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine | Acetylcholinesterase (AChE) | IC₅₀ = 0.466 ± 0.121 µM | nih.govresearchgate.net |
| 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine | Butyrylcholinesterase (BChE) | IC₅₀ = 1.89 ± 0.05 µM | nih.govresearchgate.net |
| 3-amino-N-(4-methylbenzyl) pyrazine-2-carboxamide | AXL Receptor Tyrosine Kinase 1 (AXL1) | -7.0 kcal/mol | ajchem-a.com |
| 3-amino-N-phenylpyrazine-2-carboxamide | Tyrosine Kinase Receptor A (TRKA) | -6.8 kcal/mol | ajchem-a.com |
The prediction of interactions with key amino acid residues and the formation of hydrogen bond networks are fundamental outcomes of molecular docking.
For mycobacterial enzymes , in silico studies showed that N-(2-nitrophenyl)pyrazine-2-carboxamide forms four hydrogen bonds within the active site of CmaA2, whereas the N-(4-nitrophenyl) analog forms none, highlighting the structural importance of the substituent position for molecular interactions. jocpr.com Docking of other pyrazine (B50134) derivatives into the enoyl-ACP-reductase of M. tuberculosis also confirmed the capability of these molecules to form hydrogen bonds with key residues in the active site, which is a typical feature of known inhibitors. nih.govmdpi.com
In the context of cholinesterases , docking studies of inhibitors generally reveal interactions with residues in the catalytic active site (CAS) and the peripheral anionic site (PAS). For benzohydrazide-based inhibitors, docking simulations showed compounds placed in close proximity to the catalytic triad within the BChE active site. nih.gov
For Cathepsin K , potent inhibitors form crucial hydrogen bonds with the catalytic dyad residues, Cys25 and His162, as well as with other residues like Gly, Gln, and Trp in the S2 and S3 pockets, which stabilize the ligand-enzyme complex. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Complex Stability
Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems, including the stability of protein-ligand complexes and the conformational dynamics of the ligand within the binding site. utupub.finih.gov
While specific MD simulation studies on complexes of this compound with the aforementioned targets have not been reported, the technique has been applied to related systems. MD simulations have been used to study the interaction of various pyrazine compounds with human serum albumin (HSA), demonstrating that the binding can enhance the stability of the protein. semanticscholar.orgresearchgate.net For other halogen-substituted pyrazine-2-carboxamide derivatives, MD simulations have been employed to understand the molecule's behavior in solution and to investigate its properties. chemrxiv.orgresearchgate.net Applying MD simulations to this compound docked into its biological targets would be a valuable next step to assess the stability of the predicted binding poses, analyze conformational changes over time, and calculate binding free energies more accurately. mdpi.com
Density Functional Theory (DFT) Applications for Molecular Properties and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, molecular geometry, and reactivity of molecules. bendola.com
DFT calculations have been performed on the closely related compound, 5-chloro-N-(3-nitrophenyl)pyrazine-2-carboxamide, to determine its optimized molecular structure and vibrational frequencies. researchgate.net The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. wikipedia.org The HOMO energy relates to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is an important indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov
Studies on related structures, such as 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, have used DFT to calculate HOMO-LUMO energies, showing that charge transfer occurs within the molecule. nih.gov For a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, the HOMO-LUMO gap was found to be in the range of 4.21–4.93 eV. nih.gov
| Compound | Method | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| 4-methyl-N-(3-nitrophenyl)benzene sulfonamide | B3LYP/6-31G(d,p) | -8.01 | -3.11 | 4.90 | nih.gov |
| 5-(thiophen-2-yl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | B3LYP/6-311G(d,p) | -6.42 | -1.99 | 4.43 | nih.gov |
| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | B3LYP/6-311G(d,p) | -6.24 | -2.58 | 3.66 | researchgate.net |
The Molecular Electrostatic Potential (MEP) map is another valuable output of DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. researchgate.net For pyrazine, MEP maps show electron-deficient patches over the carbon atoms and negative potential near the nitrogen atoms. researchgate.net In nitroaromatic compounds, strong positive potential is observed near the nitro groups, which are highly electronegative. mdpi.comnih.gov For this compound, the MEP would likely show negative potential around the pyrazine nitrogens and the oxygen atoms of the nitro and carboxamide groups, indicating sites for hydrogen bonding, while positive potential would be located around the hydrogen atoms.
Virtual Screening and In Silico Lead Identification Strategies for Target-Specific Modulators
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.gov This process can be based on the ligand's structure (pharmacophore modeling) or the target's structure (molecular docking).
The pyrazine-2-carboxamide scaffold is a "privileged structure" found in many biologically active compounds and approved drugs, making it an excellent candidate for virtual screening campaigns. mdpi.comphcog.com While there are no specific reports of this compound being identified through such methods, the general strategy is well-established. For instance, collaborative virtual screening has been used to identify novel 2-aryl-4-aminoquinazoline derivatives as potential agents against Trypanosoma cruzi. nih.gov Similarly, computational approaches have been employed to screen chemical libraries to identify novel inhibitors of Cathepsin K. nih.gov
A virtual screening workflow to find modulators of targets like mycobacterial enzymes or cholinesterases could involve:
Library Preparation: Compiling a large database of diverse chemical compounds, including derivatives of pyrazine-2-carboxamide.
Pharmacophore Modeling: Building a model based on the key structural features of known active inhibitors, including features from this compound such as hydrogen bond donors/acceptors and aromatic rings.
Molecular Docking: Docking the entire library of compounds into the active site of the target protein (e.g., M. tuberculosis InhA, AChE) and ranking them based on their predicted binding affinity and interaction patterns.
Hit Selection and Experimental Validation: Selecting the top-scoring compounds for acquisition or synthesis and subsequent testing in biological assays.
This approach allows for the efficient exploration of chemical space and the identification of novel lead compounds for further development.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of N 3 Nitrophenyl Pyrazine 2 Carboxamide Derivatives
Systematic Probing of Substituent Effects on Biological Activity
The core structure, consisting of a pyrazine (B50134) ring linked to a nitrophenyl group via a carboxamide bridge, serves as a scaffold for systematic modification. The nature, position, and electronic properties of substituents on both the pyrazine and the phenyl rings can dramatically influence the compound's interaction with biological targets, thereby altering its activity.
Research into N-phenylpyrazine-2-carboxamides has demonstrated that the introduction of different functional groups onto the phenyl ring significantly modulates their biological efficacy, particularly their antimycobacterial activity.
Halogenation: The introduction of halogens, which are electron-withdrawing groups, has been a common strategy. Studies on related compounds have shown that halogen substitution can enhance biological activity. For instance, in a series of substituted N-phenylpyrazine-2-carboxamides, an iodine substituent at the meta-position of the benzene (B151609) ring was identified as important for antimycobacterial activity. nih.govresearchgate.net Specifically, N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide was found to be a highly active derivative against M. tuberculosis. nih.gov Similarly, chloro-substituted analogues, such as 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide, have demonstrated notable activity against Mycobacterium tuberculosis H37Rv. mdpi.com These findings suggest that the electronic and steric properties conferred by halogens can be favorable for target interaction.
Alkyl Substitutions: The addition of alkyl groups, such as methyl or tert-butyl, introduces lipophilic and electron-donating characteristics. In some series of pyrazine carboxamides, increasing the length of alkyl chains has been correlated with increased antimycobacterial activity, suggesting that lipophilicity plays a role in cell penetration. researchgate.netmdpi.com For example, the compound 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide was identified as a highly potent agent in an antituberculosis screening program. nih.govnih.gov This highlights that a combination of substituents, such as an alkyl group on the pyrazine ring and halogen/alkyl groups on the phenyl ring, can lead to synergistic effects on activity.
The following table summarizes the antimycobacterial activity of various substituted N-phenylpyrazine-2-carboxamide derivatives to contextualize the role of the 3-nitro substituent.
| Compound Name | Substituents | Biological Activity (Target) | Reference |
| N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide | 3-Iodo, 4-Methyl on Phenyl | MIC < 2.0 µmol/L (M. tuberculosis) | nih.gov |
| 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide | 5-tert-butyl, 6-chloro on Pyrazine; 3-Iodo, 4-Methyl on Phenyl | IC₉₀ = 0.819 µg/mL (Antituberculosis screen) | nih.gov |
| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | 6-chloro on Pyrazine; 4-chloro on Phenyl | 65% inhibition at 6.25 µg/mL (M. tuberculosis H37Rv) | mdpi.com |
| 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | 5-tert-butyl, 6-chloro on Pyrazine; 3,5-bis(trifluoromethyl) on Phenyl | 72% inhibition (M. tuberculosis) | researchgate.net |
A direct comparison of N-(2-nitrophenyl)pyrazine-2-carboxamide, N-(3-nitrophenyl)pyrazine-2-carboxamide, and N-(4-nitrophenyl)pyrazine-2-carboxamide reveals the significance of the nitro group's location. Research involving the synthesis and evaluation of the ortho- (2-nitro) and para- (4-nitro) substituted analogues has been conducted to probe these effects. jocpr.com The differential activity among these isomers can be attributed to:
Steric Hindrance: An ortho-substituent (2-nitro) can cause steric clash, potentially forcing the phenyl ring and the pyrazine-carboxamide moiety out of planarity. This conformational change can hinder optimal binding to a planar receptor site.
Electronic Effects: The electronic influence of the nitro group on the amide linker and the aromatic system varies with its position (ortho, meta, or para), affecting hydrogen bonding capabilities and π-π stacking interactions.
Binding Site Interactions: The specific topology of the target's binding pocket may have regions that favorably accommodate a substituent at one position but not another. For example, a hydrogen bond acceptor on the receptor might be perfectly positioned to interact with a meta-substituent but be too distant to interact with a para-substituent.
While detailed comparative data for all three isomers against a single target is limited in the public domain, the principle remains a cornerstone of SAR. The choice of the meta-position in this compound is likely the result of optimization studies where this specific arrangement provided a superior balance of electronic, steric, and lipophilic properties for a desired biological effect.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies aim to build a mathematical relationship between the chemical structure and biological activity of a series of compounds. These models use calculated physicochemical or structural parameters, known as descriptors, to predict the activity of new or untested molecules.
For pyrazine derivatives, several physicochemical descriptors have been shown to correlate with their biological responses. nih.gov These descriptors help quantify the properties influenced by substituents like the 3-nitro group. Key descriptors include:
Lipophilicity (log P): This parameter measures a compound's solubility in fatty or non-polar environments and is crucial for predicting its ability to cross cell membranes. For some series of pyrazine carboxamides, biological activity shows a linear or parabolic relationship with log P, indicating an optimal lipophilicity range for efficacy. mdpi.commdpi.com The nitro group generally increases the log P value compared to an unsubstituted phenyl ring.
Electronic Descriptors: Parameters such as Hammett constants (σ), dipole moment, and atomic charges (e.g., from Natural Bond Orbital analysis) quantify the electron-donating or electron-withdrawing nature of a substituent. nih.gov The strong electron-withdrawing character of the 3-nitro group significantly influences these descriptors, which in turn can be correlated with binding affinity to a target protein.
Topological and Steric Descriptors: These include molecular weight, molar refractivity, and shape indices. They describe the size and shape of the molecule, which are fundamental for the "lock and key" interaction with a biological receptor.
QSAR models, often developed using techniques like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), can establish a high correlation between such descriptors and the observed biological activity (e.g., anti-proliferative or antimycobacterial). nih.gov For the this compound series, a QSAR model would likely show that a combination of optimal lipophilicity and strong electron-withdrawing character at the meta-position of the phenyl ring are key contributors to its biological response.
Pharmacophore Elucidation and Essential Structural Features for Activity
A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. For the N-phenylpyrazine-2-carboxamide class of compounds, the key pharmacophoric features generally include:
Pyrazine Ring: This nitrogen-containing heterocycle often acts as a hydrogen bond acceptor and can participate in π-π stacking interactions. It is a critical part of the scaffold.
Carboxamide Linker (-CONH-): This amide group is vital for maintaining the structural integrity between the two aromatic rings. The amide proton can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These interactions are often crucial for anchoring the molecule in the active site of a protein.
Substituted Phenyl Ring: This part of the molecule is typically involved in hydrophobic and electronic interactions. The nature and position of the substituent—in this case, the 3-nitro group—fine-tune the binding affinity. The 3-nitrophenyl moiety serves as a key recognition element, with the nitro group potentially forming specific hydrogen bonds or electrostatic interactions with the target.
Docking studies on related pyrazine carboxamide derivatives suggest that the pyrazine heterocycle and the amide group are directly involved in binding to target sites, while the substituted aryl group is associated with modulating the potency and selectivity. mdpi.com
Conformational Preferences and Their Role in Biological Recognition
The three-dimensional conformation of a molecule is critical for its ability to bind to a receptor. For this compound, key conformational features include the relative orientation of the pyrazine and phenyl rings. This is largely determined by the torsional angles around the amide bond and the bond connecting the phenyl ring to the amide nitrogen.
While the amide bond itself is generally planar, rotation can occur around the adjacent single bonds. The presence of substituents, particularly at the ortho-position, can restrict this rotation and favor specific conformations. For a meta-substituted compound like this compound, there is more conformational freedom compared to an ortho-substituted analogue. However, the molecule likely adopts a relatively planar, extended conformation to maximize favorable interactions in a binding pocket. Studies on structurally similar compounds, such as N-(3-bromophenyl)-2-pyrazinecarboxamide, have revealed the existence of different conformational polymorphs in the solid state, highlighting the molecule's ability to adopt various low-energy shapes that can be influenced by intermolecular interactions like hydrogen or halogen bonding. researchgate.net This conformational flexibility can be advantageous, allowing the molecule to adapt to the specific shape of a target's active site upon binding, a concept known as "induced fit."
Mechanistic Dissection of Biological Activities in Preclinical in Vitro and in Vivo Models
Cellular and Molecular Mechanisms of Action
Modulation of Cellular Proliferation and Viability Pathways
The broader class of N-phenylpyrazine-2-carboxamides, to which N-(3-nitrophenyl)pyrazine-2-carboxamide belongs, has been investigated for its effects on cell lines. For instance, certain 3-benzylaminopyrazine-2-carboxamides have demonstrated low cytotoxicity in the HepG2 cell line. mdpi.com In studies involving 5-chloro-N-phenylpyrazine-2-carboxamides, cytotoxicity was evaluated in Chinese hamster ovary (CHO-K1) and renal cell adenocarcinoma (Madin-Darby) cell lines. nih.gov It was observed that compounds featuring hydroxyl substituents, particularly when combined with other hydrophilic groups, exhibited decreased cytotoxicity. nih.gov For example, 4-(5-chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid was noted for its good antimycobacterial activity and was classified as non-toxic in these in vitro models. nih.gov Similarly, a series of 3-aminopyrazine-2-carboxamides were assessed for cytotoxicity in the HepG2 cancer cell line, with most of the highly active antimicrobial compounds showing minimal toxicity. nih.gov While these findings relate to structural analogs, they suggest that the pyrazine-2-carboxamide scaffold is a subject of cytotoxicity and cellular viability studies.
Interference with Photosynthesis-Related Electron Transport
Derivatives of pyrazinecarboxamide are known to interfere with the photosynthetic electron transport (PET) chain in plants. nih.gov Studies using spinach (Spinacia oleracea L.) chloroplasts have shown that these compounds can inhibit PET. nih.govresearchgate.net The mechanism of action for some N-phenylpyrazine-2-carboxamides involves interaction with Photosystem II (PS II). researchgate.net Specifically, electron paramagnetic resonance (EPR) spectroscopy has indicated that certain analogs interact with the D• intermediate, which is a tyrosine radical (Tyr-D) on the D2 protein of the PS II reaction center. researchgate.net This interaction impairs the photosynthetic electron transport from the oxygen-evolving complex to the reaction center of PS II. researchgate.net The efficiency of this inhibition is influenced by the electronic properties and lipophilicity of the substituents on both the pyrazine (B50134) and the phenyl rings. nih.govresearchgate.net For example, the introduction of chlorine atoms on the pyrazine core and the phenyl ring was found to enhance the inhibitory activity. nih.gov
Disruption of Viral Replication Cycles (e.g., Antiviral Activity against Feline Herpes Virus, Coxsackie Virus B4, Influenza A/H1N1, A/H3N2)
While various heterocyclic compounds are explored for their antiviral potential, specific data on the activity of this compound against Feline Herpes Virus (FHV), Coxsackie Virus B4 (CVB4), or Influenza A strains is not prominently available in the reviewed literature.
Feline Herpes Virus (FHV): Research on FHV-1, a major cause of ocular and respiratory disease in cats, has primarily focused on nucleoside analogues like famciclovir (B1672041) and topical treatments such as trifluridine. nih.govnih.govabcdcatsvets.org Studies methodically investigate in vitro efficacy followed by safety and clinical trials in cats. nih.govucdavis.edu While a wide range of compounds are screened, specific reports on pyrazine-2-carboxamides are scarce. abcdcatsvets.orgresearchgate.net
Coxsackie Virus B4 (CVB4): CVB4 is an enterovirus linked to several diseases, and strategies to inhibit it are under investigation. nih.govnih.gov Research has explored capsid-binding compounds, such as N-phenyl benzamides, which stabilize the virion and prevent uncoating, as a mechanism of antiviral action. mdpi.com Other approaches include targeting the viral 3C protease (3Cpro) with small interfering RNAs (siRNAs). nih.gov However, direct studies on this compound are not detailed in the available literature.
Influenza A/H1N1, A/H3N2: The search for new influenza antivirals is ongoing, with many studies focusing on natural products and synthetic compounds that inhibit viral neuraminidase (NA) or RNA polymerase. nih.govmdpi.com For instance, chlorogenic acid has been shown to inhibit the neuraminidase of both H1N1 and H3N2 strains, blocking the release of new virus particles. nih.govresearchgate.netnih.gov While various heterocyclic structures are evaluated, specific data for this compound is not present in the reviewed sources. researchgate.net
Investigation of Proton Transfer and Bond Weakening Mechanisms at Molecular Level
Molecular-level investigations of related pyrazine-2-carboxamide derivatives provide insights into potential intramolecular interactions. In studies of 3-aminopyrazine-2-carboxamides, computational analysis predicted the formation of an intramolecular hydrogen bond (IMHB) between the amino group at position 3 of the pyrazine ring (acting as a hydrogen bond donor) and the oxygen of the carboxamide group (acting as an acceptor). nih.gov This interaction was observed in the lowest energy conformations of the molecules, suggesting it is a stabilizing feature. nih.gov Such hydrogen bonds can influence the molecule's conformation and electronic properties, which in turn can affect its biological activity. While this compound does not possess an amino group at the pyrazine-3 position, the principles of intramolecular interactions, proton transfer potential, and bond characteristics remain critical to understanding its structure-function relationship. The electron-withdrawing nature of the nitrophenyl group significantly influences the electronic distribution across the entire molecule, affecting the properties of the amide linker.
Activity in Preclinical Models (Mechanistic Focus)
In Vitro Studies in Cellular Assays and Enzyme Kinetics (e.g., Mycobacterial Strains, Trypanosoma brucei)
Antimycobacterial Activity: The pyrazine-2-carboxamide core is central to the well-known antitubercular drug Pyrazinamide (B1679903). nih.gov Consequently, numerous derivatives have been synthesized and evaluated against various mycobacterial strains. A study on nitrophenyl derivatives of pyrazine-2-carboxamide investigated N-(2-nitrophenyl)pyrazine-2-carboxamide and N-(4-nitrophenyl)pyrazine-2-carboxamide for their activity against Mycobacterium tuberculosis H37Rv. jocpr.com The 2-nitro isomer was found to inhibit the growth of M. tuberculosis H37Rv at concentrations of 32 μg/mL and higher, whereas the 4-nitro isomer was inactive. jocpr.com
Other related series have also shown significant promise. A series of 5-chloro-N-phenylpyrazine-2-carboxamides demonstrated potent activity against M. tuberculosis H37Rv, with many compounds having Minimum Inhibitory Concentrations (MIC) between 1.56–6.25 µg/mL. nih.gov Similarly, certain 3-aminopyrazine-2-carboxamide (B1665363) derivatives were active against M. tuberculosis and M. kansasii. nih.gov
Table 1: In Vitro Antimycobacterial Activity of Selected Pyrazine-2-Carboxamide Analogs
| Compound | Target Strain | Activity (MIC) | Reference |
|---|---|---|---|
| N-(2-nitrophenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | ≥32 µg/mL | jocpr.com |
| N-(4-nitrophenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | Inactive | jocpr.com |
| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 1.56 µg/mL | nih.gov |
| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. kansasii & M. avium | 12.5 µg/mL | nih.gov |
| 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 12.5 µg/mL | nih.gov |
Anti-trypanosomal Activity: Pyrazine carboxamides have emerged as a promising class of inhibitors against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. nih.gov A high-throughput screen identified a 6-arylpyrazine-2-carboxamide core as a potent trypanocidal agent. acs.orgacs.org Structure-activity relationship (SAR) exploration of this core, which included analogs with a nitrophenyl group, led to the discovery of compounds with excellent potency and selectivity. acs.org For example, a compound featuring a 3-nitrophenyl group attached to the pyrazine ring demonstrated activity in the sub-micromolar range. acs.org The optimization of this series yielded compounds with EC₅₀ values as low as 25 nM against T. b. brucei and high selectivity over mammalian cell lines. nih.govacs.org These compounds are highly drug-like and show potential for central nervous system penetration, a critical feature for treating the late stage of the disease. nih.govacs.org
Table 2: In Vitro Activity of Selected 6-Arylpyrazine-2-carboxamide Analogs against T. brucei
| Compound Modification | Target | Potency (EC₅₀) | Reference |
|---|---|---|---|
| Initial Hit (Compound 9) | T. b. brucei | 0.49 µM | acs.orgacs.org |
| Optimized Analog (Compound 65) | T. b. brucei | 25 nM | nih.govacs.org |
| Optimized Analog (Compound 65) | T. b. rhodesiense | 24 nM | nih.govacs.org |
| 3-Trifluoromethyl Analog (Compound 60) | T. b. brucei | 0.26 µM | acs.org |
| 3-Chloro Analog (Compound 61) | T. b. brucei | 0.36 µM | acs.org |
In Vivo Mechanistic Studies in Animal Models
Extensive literature searches did not yield specific in vivo mechanistic studies in animal models for the compound this compound. Research focusing on the modulation of specific biological pathways in animal models for this particular chemical entity is not publicly available in the reviewed scientific literature.
While studies on other substituted pyrazine-2-carboxamide derivatives exist, their findings are not directly applicable to this compound due to the unique influence of the 3-nitrophenyl substituent on the molecule's pharmacokinetic and pharmacodynamic properties. Therefore, to adhere to the strict focus on the specified compound, no data on in vivo pathway modulation can be presented.
Further preclinical research in animal models is required to elucidate the in vivo mechanisms of action of this compound and to understand its potential effects on biological pathways.
Future Directions and Unexplored Research Avenues for N 3 Nitrophenyl Pyrazine 2 Carboxamide
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Diversity
The classical synthesis of N-phenylpyrazine-2-carboxamides involves the condensation of a pyrazine-2-carboxylic acid chloride with a substituted aniline (B41778). mdpi.comnih.gov A typical procedure involves refluxing the corresponding pyrazine-2-carboxylic acid with thionyl chloride to form the acyl chloride, which is then reacted with the aniline in the presence of a base like pyridine (B92270). nih.govjocpr.com While effective, future research should focus on methodologies that offer greater efficiency, structural diversity, and alignment with green chemistry principles.
Modern synthetic strategies could significantly enhance the production and diversification of N-(3-nitrophenyl)pyrazine-2-carboxamide and its derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, have become powerful tools for creating carbon-carbon and carbon-nitrogen bonds. tandfonline.comresearchgate.net Employing Suzuki coupling, for instance, could allow for the late-stage functionalization of a halogenated this compound precursor, enabling the rapid generation of a library of analogues with diverse aryl or heteroaryl substituents. mdpi.commdpi.com Furthermore, exploring microwave-assisted synthesis could dramatically reduce reaction times and potentially increase yields compared to conventional heating methods. acs.org
Identification of Undiscovered Biological Targets and Signaling Pathways
While pyrazinamide's primary use is in tuberculosis treatment, the broader pyrazine (B50134) carboxamide class has demonstrated a wide range of biological activities. benthamdirect.com Research on close analogues of this compound has revealed potential activities against various targets, suggesting that the full biological profile of this specific compound remains largely unexplored.
For example, isomers such as N-(2-nitrophenyl)pyrazine-2-carboxamide have been investigated for antimycobacterial activity through the potential inhibition of enzymes like mycolic acid cyclopropane (B1198618) synthase. jocpr.comjocpr.com This provides a direct rationale for testing the 3-nitro isomer against Mycobacterium tuberculosis and its key enzymes, such as the ribosomal protein S1 (RpsA) or the fatty acid synthase I (FAS I), which are known targets of pyrazinamide's active form. researchgate.netnewtbdrugs.org
Beyond antimycobacterial effects, other pyrazine-based scaffolds have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers. mdpi.comnih.govacs.org Similarly, different pyrazine carboxamide derivatives have been developed as agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for metabolic diseases like type 2 diabetes and obesity. rsc.orgnih.gov A systematic screening of this compound against panels of kinases and G-protein coupled receptors could uncover entirely new therapeutic applications.
Advanced Computational Modeling for Rational Design and Mechanism Prediction
Computational chemistry offers powerful tools to predict molecular properties, guide rational drug design, and elucidate mechanisms of action before committing to extensive laboratory work. For this compound, in-silico techniques can be applied to prioritize testing and optimize its structure.
Molecular docking studies, which have been used to predict the binding of the N-(2-nitrophenyl) isomer to mycobacterial enzymes, can be applied to the 3-nitro isomer to assess its binding affinity and mode of interaction with a range of potential targets. jocpr.comjocpr.com Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule, as has been done for other substituted pyrazine carboxamides. mdpi.combendola.comchemrxiv.org
Looking forward, more advanced computational methods should be utilized. Molecular Dynamics (MD) simulations can predict the stability of the ligand-protein complex over time, providing insights beyond the static picture of molecular docking. chemrxiv.org Quantum Mechanics/Molecular Mechanics (QM/MM) simulations could model enzymatic reactions or covalent bond formation if such a mechanism is suspected, offering a detailed view of the transition states and reaction energetics.
Integration of Multi-Omics Data for Systems-Level Understanding of Biological Impact
To move beyond a single-target perspective, future research should employ multi-omics approaches to understand the global biological impact of this compound. ahajournals.org By integrating data from genomics, transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite levels), a comprehensive picture of the cellular response to the compound can be constructed. nih.govnih.gov
A proposed workflow would involve treating a relevant cell line (e.g., a cancer cell line or mycobacteria) with the compound and collecting samples over time. High-throughput sequencing and mass spectrometry would then generate vast datasets for each omics layer. nih.govaspect-analytics.com Integrating this data can reveal which signaling pathways are perturbed, identify off-target effects, and uncover novel mechanisms of action that would be missed by traditional assays. nih.gov This systems-level approach is crucial for identifying robust biomarkers of drug response and for understanding the complex interplay between the drug and the biological system. youtube.com
Exploration of this compound within Emerging Research Paradigms
Finally, the full potential of this compound can be explored by applying it to emerging areas of chemical biology and materials science. The pyrazine core is known for its unique electronic properties and its ability to be incorporated into functional materials. pipzine-chem.comrsc.org
One novel application is as an "abiotic elicitor" in plant biotechnology. Substituted pyrazine carboxamides have been shown to stimulate the production of valuable secondary metabolites, such as flavonoids, in plant cell cultures. nih.gov Investigating whether this compound can act as an elicitor could open new avenues in agricultural and natural product chemistry.
In materials science, pyrazine-containing polymers are being explored for their conductive properties, with applications in battery electrodes and other electronic devices. pipzine-chem.com In biomedicine, pyrazine derivatives are being considered as drug carriers for controlled release applications. pipzine-chem.com Another cutting-edge area is the development of PROTACs (Proteolysis-Targeting Chimeras), where a molecule is designed to bind to a target protein and recruit cellular machinery to degrade it. If this compound is found to bind a novel protein of interest, it could serve as the starting point for designing a new therapeutic agent based on targeted protein degradation.
By pursuing these diverse and forward-looking research avenues, the scientific community can fully elucidate the chemical, biological, and therapeutic potential of this compound, moving it from a single molecule to a versatile tool for scientific discovery.
Table of Mentioned Compounds
Q & A
Basic: What are the recommended synthetic routes for N-(3-nitrophenyl)pyrazine-2-carboxamide, and how can purity be optimized?
Answer:
The synthesis typically involves coupling pyrazine-2-carboxylic acid with 3-nitroaniline using carbodiimide reagents (e.g., DCC/DMAP) in anhydrous conditions. Key steps include:
- Reagent selection : Use high-purity pyrazine-2-carboxylic acid (≥98%) and 3-nitroaniline, with sulfuric acid as a catalyst and solvent for nitration optimization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity. Monitor by TLC and confirm via melting point analysis.
- Yield optimization : Control reaction temperature (0–5°C during coupling) and stoichiometric ratios (1:1.2 molar ratio of acid to amine).
Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?
Answer:
- IR spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1670 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 8.5–9.0 ppm for pyrazine and nitroaryl groups); ¹³C NMR confirms carboxamide carbonyl (~165 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular mass (e.g., [M+H]⁺ at m/z 259.06) .
- Elemental analysis : Verify C, H, N content (±0.4% theoretical values).
Advanced: How can crystallographic data inconsistencies be resolved during structural determination?
Answer:
- Data collection : Use MoKα radiation (λ = 0.71073 Å) and a diffractometer (e.g., STOE-Siemens AED2) with θ range 2.0–25.5° to maximize resolution .
- Refinement : Apply SHELXL2018/3 with least-squares minimization. Address disorder using PART and ISOR commands. Validate with R₁ < 5% and wR₂ < 15% .
- Validation tools : Use PLATON for symmetry checks and Mercury for intermolecular interaction analysis (e.g., N–H⋯O hydrogen bonds) .
Advanced: How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?
Answer:
- Geometry optimization : Use B3LYP/6-311+G(d,p) to model ground-state geometry. Compare with X-ray data to validate bond lengths/angles .
- Reactivity analysis :
- Molecular electrostatic potential (MEP) : Identify electrophilic (nitro group) and nucleophilic (pyrazine N atoms) sites .
- Fukui functions : Predict regioselectivity for electrophilic attacks at the pyrazine ring .
- Natural bond orbital (NBO) : Analyze hyperconjugation (e.g., LP(N) → σ*(C–N)) to explain stability .
Advanced: What strategies guide the design of bioactive derivatives via structure-activity relationship (SAR) studies?
Answer:
- Substituent variation : Modify the pyrazine ring (e.g., 5-Cl, 6-NO₂) or aryl group (e.g., 4-Br, 3-CF₃) to enhance antibacterial/antifungal activity .
- Bioassay protocols :
Advanced: How can intermolecular interactions in crystal structures inform supramolecular design?
Answer:
- Hydrogen bonding : Analyze N–H⋯O/N contacts (2.8–3.2 Å) to predict packing motifs (e.g., chains or sheets) .
- π–π stacking : Measure centroid distances (3.4–3.8 Å) between pyrazine and aryl rings for stability insights .
- Topological analysis : Use AIMAll to classify bond critical points (BCPs) for weak interactions (e.g., C–H⋯O) .
Advanced: How to integrate computational and experimental data for mechanistic studies?
Answer:
- MD simulations : Simulate ligand-protein dynamics (GROMACS) to correlate binding free energy (MM-PBSA) with IC₅₀ values .
- Spectroscopic correlation : Compare DFT-calculated IR/NMR spectra with experimental data to validate tautomeric forms .
- Reaction mechanisms : Study nitration pathways (e.g., electrophilic substitution) using Gaussian’s intrinsic reaction coordinate (IRC) .
Advanced: What methodologies assess enzyme inhibition mechanisms involving this compound?
Answer:
- Kinetic assays : Monitor cholinesterase inhibition (Ellman’s method) with varying substrate (acetylthiocholine) and inhibitor concentrations .
- Lineweaver-Burk plots : Determine inhibition type (competitive/uncompetitive) from intersecting trends.
- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and entropy changes for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
